molecular formula C11H19N5S B15250720 N-Cyclopentyl-N'-ethyl-6-(methylthio)-1,3,5-triazine-2,4-diamine CAS No. 84712-78-7

N-Cyclopentyl-N'-ethyl-6-(methylthio)-1,3,5-triazine-2,4-diamine

Cat. No.: B15250720
CAS No.: 84712-78-7
M. Wt: 253.37 g/mol
InChI Key: QWEXZURQZXDZBL-UHFFFAOYSA-N
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Description

N-Cyclopentyl-N’-ethyl-6-(methylthio)-1,3,5-triazine-2,4-diamine is a synthetic organic compound belonging to the triazine family. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of cyclopentyl, ethyl, and methylthio groups attached to the triazine ring, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopentyl-N’-ethyl-6-(methylthio)-1,3,5-triazine-2,4-diamine typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as amidines or nitriles, under acidic or basic conditions.

    Introduction of Substituents: The cyclopentyl, ethyl, and methylthio groups can be introduced through nucleophilic substitution reactions. For example, the reaction of a triazine derivative with cyclopentylamine, ethylamine, and methylthiol under controlled conditions can yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways, with optimization for yield, purity, and cost-effectiveness. Catalysts, solvents, and reaction conditions would be carefully selected to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopentyl-N’-ethyl-6-(methylthio)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazine ring can be reduced under specific conditions to form dihydrotriazines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the substituents on the triazine ring can be replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, amines, thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Dihydrotriazines.

    Substitution Products: Various substituted triazines depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound with antimicrobial or anticancer properties.

    Medicine: As a lead compound for drug development.

    Industry: As an intermediate in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of N-Cyclopentyl-N’-ethyl-6-(methylthio)-1,3,5-triazine-2,4-diamine would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Interaction: Binding to DNA and affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-Cyclopentyl-N’-methyl-6-(methylthio)-1,3,5-triazine-2,4-diamine: Similar structure but with a methyl group instead of an ethyl group.

    N-Cyclopentyl-N’-ethyl-6-(ethylthio)-1,3,5-triazine-2,4-diamine: Similar structure but with an ethylthio group instead of a methylthio group.

Uniqueness

N-Cyclopentyl-N’-ethyl-6-(methylthio)-1,3,5-triazine-2,4-diamine is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to other triazine derivatives.

Properties

CAS No.

84712-78-7

Molecular Formula

C11H19N5S

Molecular Weight

253.37 g/mol

IUPAC Name

2-N-cyclopentyl-4-N-ethyl-6-methylsulfanyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C11H19N5S/c1-3-12-9-14-10(16-11(15-9)17-2)13-8-6-4-5-7-8/h8H,3-7H2,1-2H3,(H2,12,13,14,15,16)

InChI Key

QWEXZURQZXDZBL-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NC(=N1)SC)NC2CCCC2

Origin of Product

United States

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